molecular formula C13H19IN2 B12778515 4,5-Dihydro-N-(1-methylethyl)-1H-3-benzazepin-2-amine monohydriodide CAS No. 121771-75-3

4,5-Dihydro-N-(1-methylethyl)-1H-3-benzazepin-2-amine monohydriodide

Cat. No.: B12778515
CAS No.: 121771-75-3
M. Wt: 330.21 g/mol
InChI Key: MWFNGUHWTREETP-UHFFFAOYSA-N
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Description

4,5-Dihydro-N-(1-methylethyl)-1H-3-benzazepin-2-amine monohydriodide is a chemical compound that belongs to the class of benzazepines Benzazepines are known for their diverse pharmacological properties, including their use in the treatment of various neurological and psychiatric disorders

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-N-(1-methylethyl)-1H-3-benzazepin-2-amine monohydriodide typically involves the following steps:

    Formation of the Benzazepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzazepine ring structure. This can be achieved through various cyclization reactions, such as the Pictet-Spengler reaction.

    Introduction of the Isopropyl Group: The isopropyl group is introduced through alkylation reactions using reagents like isopropyl halides under basic conditions.

    Formation of the Monohydriodide Salt: The final step involves the formation of the monohydriodide salt by reacting the amine with hydroiodic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-N-(1-methylethyl)-1H-3-benzazepin-2-amine monohydriodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl halides, and other electrophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and hydrocarbons.

    Substitution: Formation of substituted benzazepines with various functional groups.

Scientific Research Applications

4,5-Dihydro-N-(1-methylethyl)-1H-3-benzazepin-2-amine monohydriodide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects in treating neurological and psychiatric disorders.

    Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-N-(1-methylethyl)-1H-3-benzazepin-2-amine monohydriodide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dihydro-N-(1-methylethyl)-1H-3-benzazepin-2-amine monohydriodide is unique due to its specific structural features and potential applications in various fields. Its ability to undergo diverse chemical reactions and its interaction with specific molecular targets make it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

121771-75-3

Molecular Formula

C13H19IN2

Molecular Weight

330.21 g/mol

IUPAC Name

N-propan-2-yl-2,5-dihydro-1H-3-benzazepin-4-amine;hydroiodide

InChI

InChI=1S/C13H18N2.HI/c1-10(2)15-13-9-12-6-4-3-5-11(12)7-8-14-13;/h3-6,10H,7-9H2,1-2H3,(H,14,15);1H

InChI Key

MWFNGUHWTREETP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NCCC2=CC=CC=C2C1.I

Origin of Product

United States

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